Ethyl nitroso(phenyl)carbamate

Description

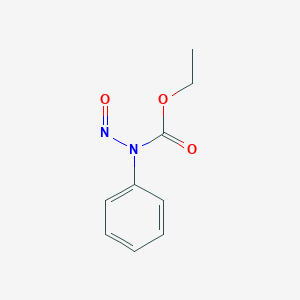

Ethyl nitroso(phenyl)carbamate (ENPC) is a carbamate derivative featuring a nitroso (-NO) group attached to a phenyl ring, which is further esterified with an ethyl carbamate moiety. These reactions are critical for generating antiseptic agents, suggesting that ENPC may serve as a precursor or intermediate in medicinal or industrial applications .

Carbamates, in general, are known for their diverse biological activities, ranging from pesticidal (e.g., carbaryl) to carcinogenic (e.g., ethyl carbamate) properties. For instance, nitroso compounds are prone to hydrolysis and redox reactions, which can generate reactive intermediates like nitroxyl (HNO) or nitrosamines, depending on the environment .

Properties

CAS No. |

6936-51-2 |

|---|---|

Molecular Formula |

C9H10N2O3 |

Molecular Weight |

194.19 g/mol |

IUPAC Name |

ethyl N-nitroso-N-phenylcarbamate |

InChI |

InChI=1S/C9H10N2O3/c1-2-14-9(12)11(10-13)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |

InChI Key |

SOCICUCJTHKVFE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N(C1=CC=CC=C1)N=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl nitroso(phenyl)carbamate typically involves the reaction of ethyl carbamate with nitrosating agents. One common method is the reaction of ethyl carbamate with nitrous acid, which can be generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction is usually carried out at low temperatures to prevent decomposition of the nitroso compound.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Hydrolysis and Stability

The carbamate group undergoes hydrolysis under basic or acidic conditions:

| Condition | Product | Rate (pH 8.3) | Catalyst |

|---|---|---|---|

| Alkaline | Phenylamine + CO₂ + ethanol | Fast | NaOH/KOH |

| Acidic | Nitrosoaniline derivatives | Moderate | HCl/H₂SO₄ |

Hydrolysis rates correlate with pH and solvent polarity. Buffered sodium phosphate (pH 8.3) accelerates breakdown, producing urea derivatives .

Reduction and Hydrogenation

Catalytic hydrogenation modifies the nitroso group:

-

Raney Nickel/H₂ : Under hydrogen pressure (5 kg/cm²), the nitroso group is reduced to an amine. For example, ethyl nitroso(phenyl)carbamate converts to ethyl amino(phenyl)carbamate at 40°C in ethyl acetate .

-

Selectivity : Competing reduction of the carbamate ester is suppressed by using aprotic solvents like toluene .

Condensation Reactions

This compound participates in methylenation with formaldehyde:

-

Catalyst : ZnCl₂ or HCl at 80–120°C facilitates condensation, forming diphenylmethane dicarbamates .

-

Byproducts : Polymethylenepolyphenyl carbamates form at temperatures >150°C, necessitating strict thermal control .

Chemoselective Reactivity

The phenyl carbamate group reacts preferentially over the nitroso group in nucleophilic substitutions:

-

With Amines : Reacts with dibutylamine to form stable ureas, confirmed via HPLC (acetonitrile/water mobile phase) .

-

With Chloroformates : Phenyl chloroformate selectively targets the carbamate’s oxygen under dry THF conditions, yielding bis-carbamates .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C:

Scientific Research Applications

Ethyl nitroso(phenyl)carbamate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of nitroso compounds and as a precursor for other functionalized carbamates.

Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds under specific conditions.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl nitroso(phenyl)carbamate involves its interaction with various molecular targets. The nitroso group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function. The phenyl ring can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Comparison with Other Carbamates

Ethyl Carbamate (EC)

- Structure : Lacks the nitroso group; a simple ethyl ester of carbamic acid.

- Applications: Found in fermented foods and alcoholic beverages (e.g., Chinese白酒), where it forms via urea-ethanol interactions .

- Toxicity: Classified as a Group 2A carcinogen (probable human carcinogen) by IARC, with exposure linked to lung and liver cancers in rodents. Its carcinogenicity arises from metabolic activation to vinyl carbamate epoxide .

- Detection : Monitored using fluorescence, colorimetry, and electrochemical methods due to its ubiquity in food .

Methyl Ethyl(nitroso)carbamate (CAS 10546-23-3)

- Structure : Contains a nitroso group but differs in alkyl substitution (methyl and ethyl).

- Reactivity: Likely shares hydrolysis pathways with ENPC, releasing HNO or forming nitrosamines under acidic conditions .

Pesticidal Carbamates (e.g., Carbaryl, Pyrazophos)

- Structure : Feature diverse substituents (e.g., naphthyl, pyrimidine) but lack nitroso groups.

- Toxicity: Carbaryl’s N-nitroso derivative is carcinogenic in rodents, highlighting the risk of nitrosation in vivo .

- Regulatory Status : Strictly regulated due to endocrine-disrupting and neurotoxic effects .

Table 1: Key Properties of Carbamates

Comparison with N-Nitroso Compounds

N-Nitroso compounds (NCs) are characterized by a nitroso group bonded to nitrogen.

Carcinogenicity

- NCs induce tumors in 39 animal species, including primates, and are linked to gastrointestinal cancers in humans via endogenous formation from nitrites and amines .

- ENPC’s nitroso group may similarly react with DNA or proteins, though direct evidence is lacking. QSAR models predict high carcinogenic risk for nitroso derivatives based on structural alerts like electron-deficient aromatic rings .

Reactivity

Structural Analogs: Phenyl Carbamates

4-Nitrophenyl N-methoxycarbamate (CAS 68692-38-6)

- Structure: Nitro group (-NO₂) instead of nitroso (-NO) on the phenyl ring.

- Toxicity: Limited data, but nitro groups are less reactive than nitroso in forming carcinogens. Used in research as a synthetic intermediate .

Ethiofencarb (CAS 29973-13-5)

- Structure : Thiomethylphenyl carbamate with an ethylthio group.

- Application : Insecticide, highlighting how substituent variation (e.g., sulfur vs. nitroso) alters bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.